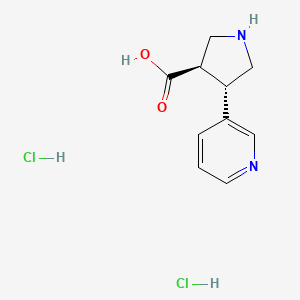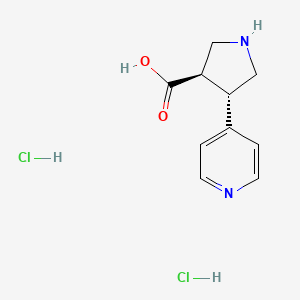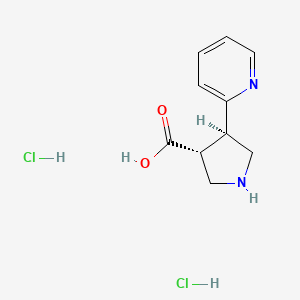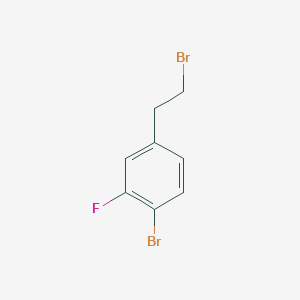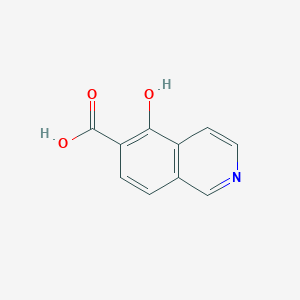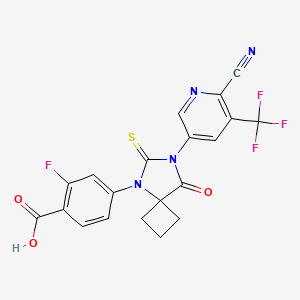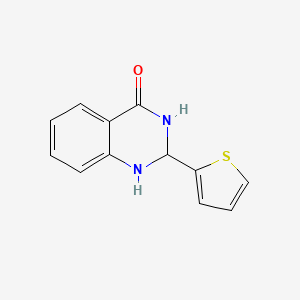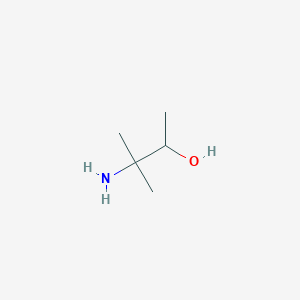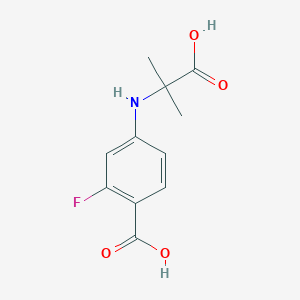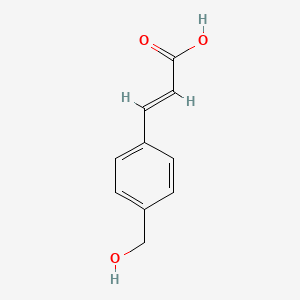
4-(Hydroxymethyl)cinnamic acid
描述
4-(Hydroxymethyl)cinnamic acid is an organic compound belonging to the class of hydroxycinnamic acids. These compounds are characterized by a phenylpropanoid structure, which includes a phenyl ring and a three-carbon side chain. This compound is known for its potential biological activities and is found in various plants. It is a derivative of cinnamic acid, which is widely recognized for its presence in cinnamon and other plants.
作用机制
Target of Action
Ozagrel impurity VI, also known as (E)-3-[4-(hydroxymethyl)phenyl]prop-2-enoic acid or 4-(Hydroxymethyl)cinnamic acid, primarily targets thromboxane A2 (TXA2) synthase . TXA2 synthase is an enzyme that plays a crucial role in the biosynthesis of thromboxane A2, a compound that stimulates platelet aggregation and smooth muscle contraction .
Mode of Action
Ozagrel impurity VI inhibits the biosynthesis of TXA2 by inhibiting the activity of TXA2 synthetase . PGI2 is a potent inhibitor of platelet aggregation and smooth muscle contraction .
Biochemical Pathways
The compound affects the cyclooxygenase (COX) pathway, specifically the production of thromboxane A2 (TXA2) and prostacyclin (PGI2) . By inhibiting TXA2 synthase, the compound reduces the production of TXA2, which is known to stimulate platelet aggregation and smooth muscle contraction .
Pharmacokinetics
The pharmacokinetics of Ozagrel impurity VI has been studied in rats . The plasma concentration-time profile of Ozagrel was found to be bi-exponential with a rapid terminal decay . Metabolites M1 and M2 appeared in plasma immediately after intravenous dosing of the parent drug . Similar patterns of metabolites were observed in plasma after oral dosing . A saturable first-pass clearance was seen at a high dose of oral ozagrel .
Result of Action
The inhibition of TXA2 synthesis by Ozagrel impurity VI results in the blocking of platelet aggregation, bronchoconstriction, and vasoconstriction in animal models . For example, Ozagrel has been shown to inhibit the formation of atherosclerotic plaques in aortic grafts in rats .
Action Environment
The metabolic pathway of Ozagrel impurity VI in rats involves the conversion of the parent drug to M2 and M1 and the conversion of M2 to M1 . Ozagrel was partly metabolized to M2 and M1 in rat intestinal mucosa, although the main metabolic site might be in the liver . These findings suggest that the action, efficacy, and stability of Ozagrel impurity VI can be influenced by environmental factors such as the presence of other compounds and the physiological state of the organism .
生化分析
Biochemical Properties
Ozagrel impurity VI plays a crucial role in biochemical reactions, particularly in the inhibition of thromboxane A2 (TXA2) synthase. This enzyme is responsible for the production of TXA2, a potent vasoconstrictor and promoter of platelet aggregation. By inhibiting TXA2 synthase, Ozagrel impurity VI can reduce platelet aggregation and vasoconstriction, making it a potential therapeutic agent for conditions such as stroke and other cardiovascular diseases . Additionally, Ozagrel impurity VI interacts with various proteins and enzymes involved in the cyclooxygenase (COX) pathway, further influencing inflammatory responses and vascular functions .
Cellular Effects
Ozagrel impurity VI has been shown to affect various types of cells and cellular processes. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism. For example, in endothelial cells, Ozagrel impurity VI can inhibit the expression of genes involved in inflammation and thrombosis, thereby reducing the risk of clot formation . In neuronal cells, it has been observed to protect against oxidative stress and apoptosis, suggesting potential neuroprotective effects . These cellular effects highlight the compound’s potential in treating a range of conditions, from cardiovascular diseases to neurodegenerative disorders.
Molecular Mechanism
At the molecular level, Ozagrel impurity VI exerts its effects primarily through the inhibition of TXA2 synthase. This inhibition is achieved by binding to the active site of the enzyme, preventing the conversion of prostaglandin H2 to TXA2 . Additionally, Ozagrel impurity VI may interact with other enzymes in the COX pathway, modulating the production of other eicosanoids such as prostacyclin (PGI2), which has vasodilatory and anti-aggregatory properties . These interactions at the molecular level contribute to the compound’s overall therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ozagrel impurity VI can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or exposure to light . Long-term studies in vitro and in vivo have demonstrated that Ozagrel impurity VI can maintain its inhibitory effects on TXA2 synthase and its protective effects on cells over time, although the extent of these effects may diminish with prolonged exposure .
Dosage Effects in Animal Models
The effects of Ozagrel impurity VI vary with different dosages in animal models. At lower doses, the compound effectively inhibits platelet aggregation and reduces vasoconstriction without significant adverse effects . At higher doses, some toxic effects have been observed, including gastrointestinal disturbances and liver toxicity . These findings highlight the importance of determining the optimal dosage for therapeutic use to maximize benefits while minimizing risks.
Metabolic Pathways
Ozagrel impurity VI is involved in several metabolic pathways, primarily those related to the metabolism of eicosanoids. The compound is metabolized in the liver, where it undergoes oxidation and conjugation reactions to form various metabolites . These metabolites can then be excreted via the kidneys. The metabolic pathways of Ozagrel impurity VI also involve interactions with enzymes such as cytochrome P450s, which play a role in its biotransformation .
Transport and Distribution
Within cells and tissues, Ozagrel impurity VI is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mechanisms involving specific transporters . Once inside the cells, the compound can bind to intracellular proteins and be distributed to different cellular compartments. Its distribution within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .
Subcellular Localization
The subcellular localization of Ozagrel impurity VI is critical for its activity and function. Studies have shown that the compound can localize to the endoplasmic reticulum (ER), where it interacts with enzymes involved in eicosanoid metabolism . Additionally, it may be found in other organelles such as mitochondria and the cytosol, depending on the cell type and conditions . The targeting of Ozagrel impurity VI to specific subcellular compartments is likely mediated by post-translational modifications and interactions with targeting signals.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Hydroxymethyl)cinnamic acid typically involves the hydroxylation of cinnamic acid. One common method is the catalytic hydroxylation of cinnamic acid using a suitable catalyst under controlled conditions. Another approach involves the use of microbial synthesis, where specific strains of bacteria are employed to convert cinnamic acid to its hydroxymethyl derivative .
Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological processes. Microorganisms such as Escherichia coli can be genetically engineered to produce hydroxycinnamic acids from glucose.
化学反应分析
Types of Reactions: 4-(Hydroxymethyl)cinnamic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The double bond in the cinnamic acid structure can be reduced to form a saturated derivative.
Substitution: The hydroxymethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: 4-Carboxycinnamic acid.
Reduction: 4-(Hydroxymethyl)phenylpropanoic acid.
Substitution: Various alkyl or acyl derivatives of this compound.
科学研究应用
4-(Hydroxymethyl)cinnamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organic compounds and polymers.
Biology: It has been studied for its potential antioxidant and antimicrobial properties.
Medicine: Research has shown its potential in the development of anti-inflammatory and anticancer agents.
Industry: It is used in the production of flavors, fragrances, and cosmetics due to its aromatic properties
相似化合物的比较
4-(Hydroxymethyl)cinnamic acid can be compared with other hydroxycinnamic acids such as:
Cinnamic acid: The parent compound, known for its aromatic properties and presence in cinnamon.
p-Coumaric acid: Similar structure but with a hydroxyl group on the phenyl ring.
Ferulic acid: Contains a methoxy group in addition to the hydroxyl group.
Caffeic acid: Contains two hydroxyl groups on the phenyl ring.
Uniqueness: The presence of the hydroxymethyl group in this compound distinguishes it from other hydroxycinnamic acids. This functional group enhances its solubility and reactivity, making it a valuable compound for various applications .
属性
IUPAC Name |
(E)-3-[4-(hydroxymethyl)phenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-7-9-3-1-8(2-4-9)5-6-10(12)13/h1-6,11H,7H2,(H,12,13)/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBVWJXSDIOLYPW-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CO)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301233118 | |
| Record name | (2E)-3-[4-(Hydroxymethyl)phenyl]-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301233118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1332370-00-9 | |
| Record name | (2E)-3-[4-(Hydroxymethyl)phenyl]-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1332370-00-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2E)-3-[4-(Hydroxymethyl)phenyl]-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301233118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


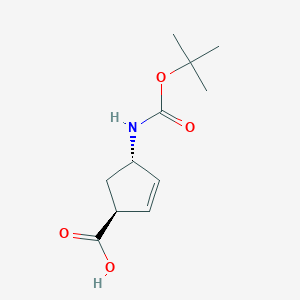
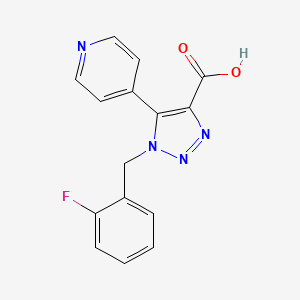
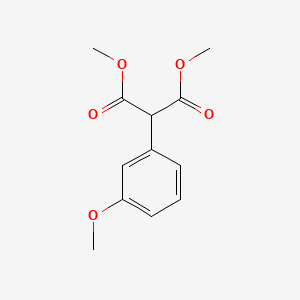
![6-methyl-4-phenyl-3-[(E)-2-phenylethenyl]-[1,2]oxazolo[3,4-d]pyridazin-7-one](/img/structure/B3098126.png)
